molecular formula C11H16N2OS B15280094 1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B15280094
M. Wt: 224.32 g/mol
InChI Key: GYSVXLLGVKQSAK-UHFFFAOYSA-N
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Description

1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a chemical compound with the molecular formula C11H16N2OS It is a heterocyclic compound containing a cyclopentane ring fused to a pyrimidine ring, with a thioxo group at the 4-position and an isobutyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclopentanone derivative with a thiourea derivative in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl or aryl halides, sodium hydride as base, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s thioxo group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. Additionally, the isobutyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    1-isobutyl-4-oxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one: Similar structure but with an oxo group instead of a thioxo group.

    1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-thione: Similar structure but with an additional thioxo group.

Uniqueness

1-isobutyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is unique due to its specific combination of functional groups and ring structure. The presence of both a thioxo group and an isobutyl group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2-methylpropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C11H16N2OS/c1-7(2)6-13-9-5-3-4-8(9)10(15)12-11(13)14/h7H,3-6H2,1-2H3,(H,12,14,15)

InChI Key

GYSVXLLGVKQSAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(CCC2)C(=S)NC1=O

Origin of Product

United States

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